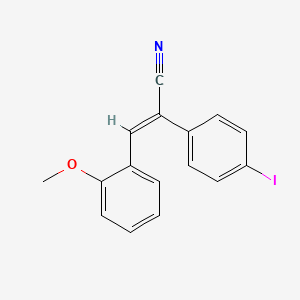![molecular formula C24H24N2O B5363306 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) and is known for its ability to enhance the remineralization of tooth enamel, making it a promising candidate for the development of dental treatments.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide involves the formation of a complex between CPP and ACP. This complex can bind to the tooth surface, releasing calcium and phosphate ions that can promote remineralization. In addition, this compound can also inhibit the growth of bacteria that cause tooth decay, further enhancing its potential as a dental treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include an increase in the concentration of calcium and phosphate ions in the oral environment, inhibition of bacterial growth, and enhancement of the remineralization of tooth enamel. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of treatments for other oral diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide in lab experiments is its ability to enhance the remineralization of tooth enamel, making it a valuable tool for studying the mechanisms of tooth decay and potential treatments. However, there are also limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the peptide.
Direcciones Futuras
There are many potential future directions for research on 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide. These include the development of new dental treatments that incorporate this compound, the optimization of synthesis methods to improve the efficiency and yield of this compound production, and the investigation of the potential applications of this compound in other areas of medicine, such as the treatment of bone diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential limitations and side effects.
Métodos De Síntesis
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide can be synthesized through a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the solid-phase synthesis of CPP, followed by the incorporation of ACP through a chemical reaction. The resulting this compound complex can then be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. Research has shown that this compound can enhance the remineralization of tooth enamel by increasing the concentration of calcium and phosphate ions in the oral environment. This makes it a promising candidate for the development of dental treatments that can prevent or reverse tooth decay.
Propiedades
IUPAC Name |
1-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-23(24(14-4-5-15-24)21-6-2-1-3-7-21)26-22-10-8-19(9-11-22)18-20-12-16-25-17-13-20/h1-3,6-13,16-17H,4-5,14-15,18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJDJYNNDHOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR*,7aS*)-2-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5363237.png)
![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)
![3-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]carbonyl}-6-isopropyl-2(1H)-pyridinone](/img/structure/B5363257.png)
![8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5363263.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5363266.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5363270.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363275.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363282.png)
![(3R*,3aR*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363285.png)
![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)